2-(4-methoxyphenoxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide

描述

Thiazole Ring

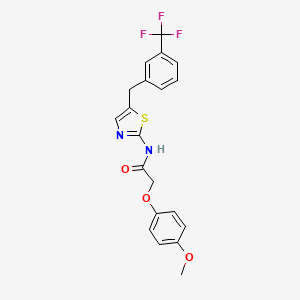

The thiazole moiety is a heterocyclic aromatic ring containing nitrogen and sulfur atoms. Its electronic structure allows for π-π stacking interactions and hydrogen bonding, which are critical for biological activity. The 5-position substitution with a 3-(trifluoromethyl)benzyl group enhances steric bulk and electron-withdrawing effects.

Acetamide Linkage

The acetamide group (–NH–C(=O)–CH₂–) provides hydrogen-bonding capacity via the amide N–H and carbonyl oxygen. This functional group is common in pharmaceuticals due to its metabolic stability and ability to interact with biological targets.

Trifluoromethyl Group

The trifluoromethyl (–CF₃) substituent on the benzyl ring is a strongly electron-withdrawing group. It increases lipophilicity, improving membrane permeability, while also resisting oxidative metabolism. This moiety is frequently utilized in medicinal chemistry to optimize pharmacokinetic properties.

属性

IUPAC Name |

2-(4-methoxyphenoxy)-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N2O3S/c1-27-15-5-7-16(8-6-15)28-12-18(26)25-19-24-11-17(29-19)10-13-3-2-4-14(9-13)20(21,22)23/h2-9,11H,10,12H2,1H3,(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGJVEWRYIVDUHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(4-methoxyphenoxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide is a synthetic compound characterized by its unique molecular structure, which includes a thiazole ring and a trifluoromethyl group. Its molecular formula is and it has a molecular weight of 422.4 g/mol . This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The compound's structure can be represented as follows:

- IUPAC Name : 2-(4-methoxyphenoxy)-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide

- SMILES :

COC1=CC=C(C=C1)OCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F

This structural complexity suggests multiple sites for biological interactions, making it a candidate for various pharmacological studies.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Benzothiazole derivatives have been shown to possess significant antimicrobial properties. The thiazole moiety may enhance the interaction with microbial enzymes or receptors, leading to inhibition of growth .

- Anticancer Properties : Studies suggest that compounds containing thiazole rings can induce apoptosis in cancer cells by modulating various signaling pathways such as MAPK and PI3K/AKT pathways .

- Anti-inflammatory Effects : The presence of methoxy and trifluoromethyl groups may contribute to anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators .

The biological mechanisms through which this compound exerts its effects are still under investigation, but several pathways have been identified:

- Inhibition of Enzymatic Activity : The thiazole ring may interact with specific enzymes involved in cellular metabolism and proliferation.

- Modulation of Signaling Pathways : Compounds like this often affect key signaling pathways, including those related to apoptosis (e.g., Bcl-2 family proteins), cell cycle regulation, and angiogenesis.

- Receptor Interactions : Potential interactions with various receptors (e.g., serotonin receptors, growth factor receptors) could mediate some of the observed biological effects.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of thiazole derivatives found that compounds similar to this compound significantly inhibited the proliferation of breast cancer cells in vitro. The mechanism was linked to the induction of apoptosis via activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

Another study demonstrated that derivatives containing the thiazole structure exhibited potent antimicrobial activity against various bacterial strains. The compound's efficacy was attributed to its ability to disrupt bacterial cell wall synthesis .

Data Table: Biological Activities

科学研究应用

Anti-Cancer Activity

Preliminary studies indicate that this compound exhibits significant anti-cancer properties. The thiazole moiety is known for its role in various anticancer agents, and the presence of the trifluoromethyl group may enhance the compound's efficacy by improving interaction with biological targets. Research has shown that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells.

Anti-Inflammatory Properties

In addition to its anti-cancer potential, 2-(4-methoxyphenoxy)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide has been investigated for its anti-inflammatory effects. Compounds containing thiazole rings have been documented to modulate inflammatory pathways, suggesting that this compound may serve as a therapeutic agent for inflammatory diseases .

Case Study 1: Anti-Cancer Activity Assessment

A study conducted on analogs of this compound demonstrated that modifications to the thiazole ring significantly influenced cytotoxicity against various cancer cell lines. The introduction of electron-withdrawing groups like trifluoromethyl was found to enhance activity, indicating a structure-activity relationship (SAR) that could be leveraged for drug design .

Case Study 2: Inflammation Modulation

Research published in a pharmacology journal highlighted the anti-inflammatory effects of thiazole derivatives similar to this compound. In vitro assays showed that these compounds inhibited pro-inflammatory cytokines in macrophage cultures, suggesting their potential as therapeutic agents for conditions like rheumatoid arthritis and inflammatory bowel disease .

相似化合物的比较

Antiproliferative Activity

- The target compound’s trifluoromethylbenzyl group may enhance membrane permeability compared to non-fluorinated analogues (e.g., 4g and 4j in Table 1). However, compounds like 4j (with a 4-chlorophenyl group) exhibit superior cytotoxicity, suggesting that electron-withdrawing substituents (Cl > CF₃) improve activity in certain contexts .

- In contrast, thiazolo-triazole derivatives (e.g., 27 and 32) demonstrate broader anti-infective profiles, indicating that core heterocycle modifications (triazole vs. thiadiazole) significantly alter target specificity .

Metabolic Stability

- The 4-methoxyphenoxy group in the target compound likely reduces oxidative metabolism compared to unsubstituted phenoxy analogues, as methoxy groups are known to block CYP450-mediated dealkylation .

- Compounds with morpholine or piperazine substituents (e.g., 27, 32) exhibit improved aqueous solubility, addressing a common limitation of highly lipophilic thiazole derivatives .

Binding Affinity and Selectivity

- Molecular docking studies for analogues like 9c (from ) reveal that the 4-bromophenyl substituent forms π-π stacking interactions with hydrophobic enzyme pockets, whereas the target compound’s trifluoromethyl group may engage in halogen bonding .

- Imidazole acyl urea derivatives (e.g., 9c and 9d in ) show Raf kinase inhibition comparable to Sorafenib (70.97% vs.

Key Research Findings and Implications

Trifluoromethyl vs. Halogen Substituents : While CF₃ groups enhance lipophilicity and metabolic stability, chlorophenyl or bromophenyl substituents may offer superior bioactivity in antiproliferative contexts .

Core Heterocycle Modifications : Thiazolo-triazole hybrids (e.g., 27, 32) exhibit distinct target profiles (anti-infective vs. anticancer) compared to thiadiazole-containing analogues, underscoring the importance of scaffold diversity .

Solubility Challenges : Piperazine/morpholine-substituted derivatives (e.g., 32) address solubility limitations inherent to aryloxy-thiazole acetamides, suggesting a path for optimizing the target compound’s pharmacokinetics .

常见问题

Q. Key Characterization Methods :

| Technique | Purpose | Example Data Source |

|---|---|---|

| ¹H/¹³C NMR | Confirm substituent positions | (Table 1) |

| FTIR | Validate functional groups (e.g., C=O) | (KBr pellet) |

| HRMS | Verify molecular weight |

Advanced: How can reaction conditions be optimized to improve yield in the final coupling step?

Conflicting yields in similar acetamide syntheses (e.g., 60–85% in vs. 70–90% in ) may arise from:

- Catalyst Choice : Triethylamine () vs. K₂CO₃ () affects proton abstraction efficiency .

- Solvent Effects : Polar aprotic solvents like DMF enhance nucleophilicity of intermediates compared to dioxane .

- Temperature Control : Room-temperature stirring () reduces side reactions vs. reflux () .

Recommendation : Use a DoE (Design of Experiments) approach to test solvent-catalyst combinations and monitor via TLC .

Basic: What spectroscopic techniques are critical for confirming the compound’s structure?

Core techniques include:

- ¹H NMR : Identify methoxy (δ 3.7–3.9 ppm) and trifluoromethyl (δ 4.2–4.5 ppm) groups .

- ¹³C NMR : Detect carbonyl (C=O, ~170 ppm) and aromatic carbons .

- FTIR : Confirm amide C=O stretching (~1650 cm⁻¹) and C-F bonds (~1150 cm⁻¹) .

Data Contradiction Resolution : Discrepancies in NMR shifts (e.g., vs. 9) may stem from solvent polarity or impurities. Cross-validate with HRMS and elemental analysis .

Advanced: How can molecular docking explain discrepancies in reported biological activities?

For example, if hypoglycemic activity () conflicts with anticancer claims ():

- Target Selection : Dock the compound against α-glucosidase (hypoglycemic target) and kinases (anticancer targets) using software like AutoDock Vina .

- Binding Affinity Analysis : Compare binding energies; trifluoromethyl groups may favor hydrophobic pockets in kinases over enzymatic sites .

- Validation : Correlate docking results with in vitro assays (e.g., IC₅₀ values) to prioritize targets .

Basic: What in vitro assays are suitable for preliminary biological screening?

- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7) at 10–100 µM doses .

- Antimicrobial : Broth microdilution (MIC) against S. aureus or E. coli .

- Enzyme Inhibition : α-Glucosidase inhibition assay ( protocol) .

Advanced: How to address poor solubility in in vivo studies?

Contradictory bioavailability data may arise from:

- Formulation Strategies : Use PEG-400 or cyclodextrin complexes to enhance aqueous solubility .

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the acetamide moiety .

- Pharmacokinetic Profiling : Monitor plasma concentrations via LC-MS/MS to adjust dosing regimens .

Basic: What computational tools aid in predicting physicochemical properties?

- LogP : Use ChemDraw or ACD/Labs to estimate partition coefficients (~3.5 for this compound).

- pKa : SPARC predicts weakly acidic behavior (pKa ~9.5) due to the thiazole nitrogen .

- ADMET : SwissADME evaluates bioavailability (e.g., High GI absorption, CYP2D6 inhibition risk) .

Advanced: How to resolve conflicting SAR (Structure-Activity Relationship) data in analogs?

If trifluoromethyl substitution enhances hypoglycemic activity () but reduces antimicrobial effects ():

- 3D-QSAR Modeling : Map electrostatic/hydrophobic fields to identify critical substituents .

- Meta-Analysis : Compare datasets across studies (e.g., vs. 17) to isolate scaffold-specific trends.

- Synthetic Probes : Prepare derivatives with halogens (Cl/Br) or methyl groups to test substituent effects .

Basic: What safety protocols are recommended for handling this compound?

- Toxicity : Acute toxicity studies in Wistar rats () suggest LD₅₀ >500 mg/kg .

- PPE : Use nitrile gloves and fume hoods due to potential irritancy (UNIR data).

- Waste Disposal : Incinerate via EPA guidelines for halogenated organics .

Advanced: How to validate target engagement in cellular models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。